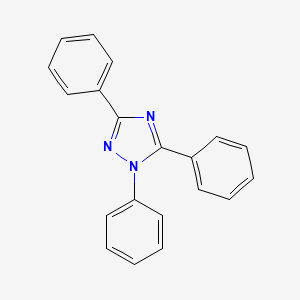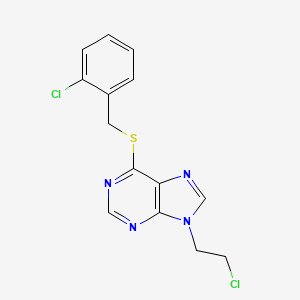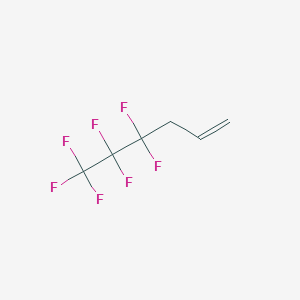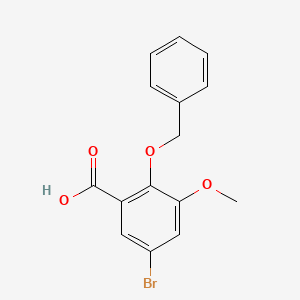![molecular formula C10H16O3 B14751218 Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- CAS No. 513-22-4](/img/structure/B14751218.png)
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and prevalence in natural products and synthetic bioactive compounds . The compound’s structure includes a carboxylic acid group, a hydroxyl group, and an isopropyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: These methods often require sophisticated and pre-functionalized starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions: Common reagents used in these reactions include difluorocyclopropenes, cyclopropylanilines, and various catalysts such as organic or iridium photoredox catalysts . Reaction conditions often involve blue LED irradiation to facilitate the annulation process .
Major Products: The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are important building blocks for medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- has several scientific research applications. It is used as a scaffold in natural products and synthetic bioactive compounds . For instance, it is found in compounds like crispatene, cycloeudesmol, and laurinterol, which exhibit potent bioactivities . Additionally, it is used in the development of synthetic drugs for the treatment of psychiatric disorders and cancer . Fluorinated analogues of this compound are increasingly important in medicinal chemistry .
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The high ring strain of the bicyclic scaffold allows it to act as a valuable synthetic intermediate, facilitating various chemical reactions . The compound’s unique structure enables it to interact with specific molecular targets, making it useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- include bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)- and bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- . These compounds share the bicyclic structure but differ in functional groups and specific substituents.
Uniqueness: The uniqueness of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications . Its high ring strain and diastereoselectivity in synthesis make it a valuable compound in medicinal chemistry and other fields .
Eigenschaften
CAS-Nummer |
513-22-4 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-hydroxy-5-propan-2-ylbicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6(2)9-3-4-10(13,8(11)12)7(9)5-9/h6-7,13H,3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ABEOPMQHSDSGMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(C1C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)






![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)

![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)




